molecular formula C19H24N4O B5339990 N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5339990
M. Wt: 324.4 g/mol
InChI Key: FCONCUXFVSNPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reactions: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the piperazine derivative with 2-ethylphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the piperazine ring.

    Reduction: Reduction reactions may target the pyridine ring or other unsaturated sites.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action for this compound would involve:

    Molecular Targets: Likely targets include neurotransmitter receptors or enzymes.

    Pathways: It may modulate signaling pathways involved in neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanamide
  • N-(2-methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Uniqueness

  • Structural Differences : The presence of the ethyl group and the specific positioning of the pyridine ring.
  • Pharmacological Profile : Unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-16-7-3-4-8-17(16)21-19(24)15-22-11-13-23(14-12-22)18-9-5-6-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONCUXFVSNPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.